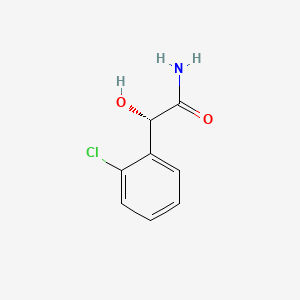
Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) is a chemical compound with a complex structure that includes a benzene ring, an acetamide group, a chlorine atom, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) typically involves multiple steps. One common method includes the chlorination of benzeneacetamide followed by the introduction of a hydroxyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneacetamide,2-chloro-a-keto-, while reduction may produce benzeneacetamide,2-chloro-a-hydroxy-, ®-(9CI).
Aplicaciones Científicas De Investigación
Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetamide,2-chloro-a-hydroxy-, ®-(9CI)
- Benzeneacetamide,2-chloro-a-keto-
- Benzeneacetamide,2-chloro-a-methyl-
Uniqueness
Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
(2S)-2-(2-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)/t7-/m0/s1 |
Clave InChI |
BIEBWMDQQCKEIN-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H](C(=O)N)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(C(=O)N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
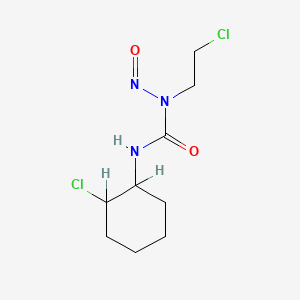
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)

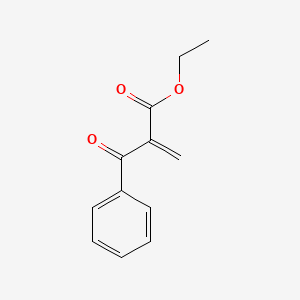
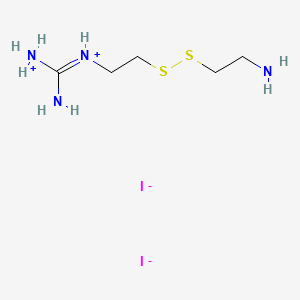
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)


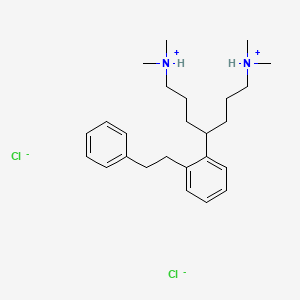
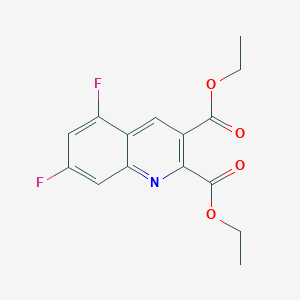
![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
